molecular formula C14H19N3O4 B3589062 N-(3-Morpholinopropyl)-4-nitrobenzamide CAS No. 14443-42-6

N-(3-Morpholinopropyl)-4-nitrobenzamide

Cat. No.: B3589062
CAS No.: 14443-42-6
M. Wt: 293.32 g/mol
InChI Key: ZEWOVHOFRWMQPJ-UHFFFAOYSA-N
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Description

N-(3-Morpholinopropyl)-4-nitrobenzamide hydrochloride (CAS 14443-42-6) is a chemical compound with a molecular formula of C14H20ClN3O4 and a molecular weight of 329.78 g/mol . This nitrobenzamide derivative is presented as a research chemical strictly for laboratory use and is not intended for diagnostic, therapeutic, or any personal use. Compounds within the nitrobenzamide chemical class have been identified in scientific literature as intermediates in medicinal chemistry and drug discovery efforts. For instance, research has explored various nitrobenzamide structures in the context of developing prodrugs that are activated by specific enzymes like nitroreductases, which can be particularly relevant in targeted therapeutic strategies . Furthermore, related benzamide and nitrobenzamide scaffolds are frequently utilized as building blocks in organic synthesis and in the development of pharmacological tools, such as inhibitors for specific plasmodial kinases in antimalarial research . The morpholino ring and nitro functional groups present in this molecule make it a versatile intermediate for further chemical modifications. Researchers value this compound for its potential application in designing and synthesizing novel molecules for biochemical testing. Handle with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(3-morpholin-4-ylpropyl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O4/c18-14(12-2-4-13(5-3-12)17(19)20)15-6-1-7-16-8-10-21-11-9-16/h2-5H,1,6-11H2,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEWOVHOFRWMQPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101255546
Record name N-[3-(4-Morpholinyl)propyl]-4-nitrobenzamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14443-42-6
Record name N-[3-(4-Morpholinyl)propyl]-4-nitrobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14443-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[3-(4-Morpholinyl)propyl]-4-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101255546
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Contextualization Within Nitrobenzamide and Morpholine Containing Compounds Research

The scientific interest in N-(3-Morpholinopropyl)-4-nitrobenzamide stems from the well-established biological activities of its two core components: the 4-nitrobenzamide (B147303) group and the morpholinopropyl side chain.

The nitrobenzamide moiety is a recognized pharmacophore, a part of a molecule responsible for its biological activity. Nitro-containing compounds are known to exhibit a wide range of biological effects, including antimicrobial, anticancer, and anti-inflammatory properties. mdpi.commdpi.com The nitro group, being strongly electron-withdrawing, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. sci-hub.se Specifically, the 4-nitrobenzamide structure has been a key component in the development of inhibitors for enzymes like poly(ADP-ribose) polymerase (PARP), which are crucial targets in cancer therapy. nih.govresearchgate.net The amide linkage in benzamides is also a stable and common feature in many pharmacologically active compounds. nih.gov

The morpholine (B109124) ring is considered a "privileged scaffold" in medicinal chemistry. sci-hub.se This heterocycle is frequently incorporated into drug candidates to improve their physicochemical properties, such as aqueous solubility and metabolic stability, which are critical for bioavailability. sci-hub.se The morpholine moiety is found in a wide array of approved drugs and investigational agents with diverse therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. sci-hub.seresearchgate.net Its ability to form hydrogen bonds and participate in various molecular interactions makes it a valuable component in drug design. sci-hub.se The propyl linker connecting the morpholine ring to the benzamide (B126) core provides flexibility, allowing the morpholine group to adopt favorable conformations for binding to biological targets.

The combination of a nitrobenzamide head with a morpholine-containing tail in this compound suggests a molecule designed to explore synergistic or novel biological activities, building upon the known attributes of each component.

Significance As a Scaffold in Chemical Biology and Medicinal Chemistry

A chemical scaffold is a core structure of a molecule upon which various modifications can be made to develop new compounds with desired properties. The N-(3-Morpholinopropyl)-4-nitrobenzamide structure serves as a valuable scaffold for several reasons.

Firstly, it provides a modular design. The synthesis of such a compound would typically involve the reaction of 4-nitrobenzoyl chloride with N-(3-aminopropyl)morpholine. mdpi.comgoogle.com This synthetic route allows for easy modification of both the aromatic ring and the morpholine-containing side chain. For instance, the nitro group on the benzamide (B126) ring could be positioned differently or replaced with other substituents to fine-tune electronic properties and biological activity. Similarly, the morpholine (B109124) ring could be substituted or replaced with other heterocyclic systems to explore different spatial arrangements and interactions with target proteins.

Secondly, the scaffold is predisposed to interact with specific biological targets. As mentioned, the nitrobenzamide component is a known feature of PARP inhibitors. nih.govnih.govmdpi.com PARP enzymes are involved in DNA repair, and their inhibition is a key strategy in cancer treatment, particularly in tumors with deficiencies in other DNA repair pathways. google.comnih.gov Therefore, this compound and its analogues are logical candidates for investigation as PARP inhibitors. The morpholine group, in this context, could enhance binding affinity or improve the pharmacokinetic profile of the inhibitor.

The table below illustrates the modularity of the scaffold by showing related compounds and their reported biological activities.

Compound ClassCore ScaffoldKey ModificationsReported Biological Activities
Nitrobenzamide Derivatives4-Nitrobenzamide (B147303)Varied amine substituentsAnti-inflammatory, PARP inhibition nih.govresearchgate.net
Morpholine-Containing CompoundsMorpholineAttached to various aromatic systemsAnticancer, Antimicrobial, Anti-inflammatory mdpi.comsci-hub.seresearchgate.net
Benzamide DerivativesBenzamideDiverse substitutions on the ring and amide nitrogenAntipsychotic, Antiemetic, Anticancer nih.govgoogle.com

Evolution of Research Perspectives on N 3 Morpholinopropyl 4 Nitrobenzamide and Its Analogues

General Synthesis Strategies for this compound

The creation of the central amide linkage in this compound is the primary focus of its synthesis. This is typically achieved by reacting a derivative of 4-nitrobenzoic acid with 3-morpholinopropan-1-amine. The specific approach can vary, employing different activating agents and reaction conditions to optimize yield and purity.

Coupling reagents are widely used to facilitate amide bond formation by activating the carboxylic acid group of 4-nitrobenzoic acid, making it more susceptible to nucleophilic attack by the amine. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are effective but can be challenging for substrates prone to racemization. organic-chemistry.org A variety of other coupling agents are available, each with specific advantages.

For instance, T3P (n-propanephosphonic acid anhydride) in combination with a base like pyridine (B92270) offers a robust method that minimizes epimerization and is scalable. organic-chemistry.org Its byproducts are water-soluble, simplifying the purification process. organic-chemistry.org Another common choice is the use of carbodiimides. While DCC (dicyclohexylcarbodiimide) is effective, the resulting dicyclohexylurea byproduct can be difficult to remove. nih.gov A more practical alternative is the water-soluble carbodiimide (B86325) EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), which allows for easy removal of the urea (B33335) byproduct through aqueous extraction. nih.gov

Table 1: Comparison of Common Coupling Reagents for Amide Synthesis

Coupling Reagent Base (Typical) Solvent (Typical) Key Advantages
HATU DIPEA DMF High reactivity, fast reactions
T3P Pyridine Ethyl Acetate Low epimerization, water-soluble byproducts organic-chemistry.org

| EDC | None/DMAP | DCM, DMF | Water-soluble urea byproduct, easy workup nih.gov |

The most direct method for synthesizing this compound involves the reaction between 4-nitrobenzoic acid and 3-morpholinopropan-1-amine. To facilitate this reaction, the carboxylic acid is typically converted into a more reactive derivative, most commonly an acyl chloride.

This approach, known as the Schotten-Baumann reaction, involves reacting 4-nitrobenzoyl chloride with 3-morpholinopropan-1-amine. mdpi.com The reaction is generally performed in an inert solvent, such as dichloromethane, in the presence of a base like triethylamine (B128534). mdpi.com The base serves to neutralize the hydrochloric acid that is formed as a byproduct of the reaction. mdpi.com This method is often rapid, with reactions reaching completion in under an hour, and provides a facile route to the desired amide. mdpi.com

Table 2: Typical Conditions for Schotten-Baumann Synthesis

Reactant 1 Reactant 2 Base Solvent Typical Reaction Time

Research into amide bond formation continues to yield novel and more efficient protocols, often focusing on environmental sustainability ("green chemistry"). rsc.org One such alternative involves solvent-free reaction conditions. rsc.org The use of methoxysilanes, such as tetramethoxysilane, has been shown to be effective as a coupling agent for reacting carboxylic acids and amines to form amides in good to excellent yields without the need for a solvent or the exclusion of air and moisture. rsc.org

Another strategy to improve reaction efficiency involves the use of phase transfer catalysts (PTCs). For example, in the synthesis of a related N-acylthiourea from 4-nitrobenzoyl chloride, tetrabutylammonium (B224687) bromide (TBAB) was employed as a PTC in acetone (B3395972) to augment the yield of the product. nih.gov Such a strategy could potentially be adapted for the direct amidation reaction to improve reaction rates and yields.

Synthesis of Chemically Modified Analogues and Derivatives

Creating analogues of this compound allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at the 4-nitrophenyl ring, the morpholinopropyl side-chain, or the amide linker itself.

The synthesis of analogues is readily achieved by substituting the initial building blocks. The modular nature of the amide synthesis allows for considerable variation.

Varying the Benzoic Acid Moiety : By replacing 4-nitrobenzoic acid with other substituted benzoic acids, a wide array of analogues can be produced. For example, using different isomers like 3-nitrobenzoic acid or employing benzoic acids with alternative substituents (e.g., sulfamoyl groups) can generate novel compounds. researchgate.netnih.gov

Varying the Amine Moiety : Similarly, replacing 3-morpholinopropan-1-amine with other amines introduces diversity at the other end of the molecule. Syntheses have been reported using precursors like 2-(3-chlorophenyl)ethan-1-amine or various N-(4-substituted benzyl) amines to create different N-substituted benzamides and naphthamides. mdpi.comresearchgate.net

Post-synthesis modification of the this compound molecule offers another route to novel derivatives. The most prominent functional group available for transformation is the nitro group on the phenyl ring.

A key transformation is the reduction of the nitro group to an amine, yielding N-(3-Morpholinopropyl)-4-aminobenzamide. This conversion dramatically alters the electronic properties of the aromatic ring. Catalytic reduction is a common method for this purpose. For instance, rhodium(I) complexes have been used to selectively reduce the nitro group of 4-nitrobenzoic acid to an amino group in high yield, a technique that could be applied to the final amide product. researchgate.net This transformation converts the electron-withdrawing nitro group into an electron-donating amino group, providing access to a different chemical space for biological evaluation.

Preparation of Related Benzamide and Thiourea (B124793) Scaffolds

The construction of benzamide and thiourea scaffolds related to this compound relies on fundamental organic reactions. These methods are versatile and can be adapted to produce a wide array of derivatives by varying the starting materials.

Benzamide Scaffold Synthesis:

A primary and widely used method for the synthesis of benzamides is the Schotten-Baumann reaction. vedantu.com This reaction involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base. vedantu.com In the context of this compound, this would involve the reaction of 3-morpholinopropan-1-amine with 4-nitrobenzoyl chloride. The base, typically aqueous sodium hydroxide (B78521) or an organic amine like triethylamine, serves to neutralize the hydrogen chloride that is formed during the reaction. chemspider.com

The general reaction is as follows: RCOCl + R'NH₂ → RCONHR' + HCl

A specific example is the amidation of benzoyl chloride with morpholine, which proceeds with high yield. chemspider.com The reaction of various substituted anilines with amino acid esters has also been employed to create amide derivatives. sphinxsai.com Furthermore, N-substituted benzamides can be synthesized from N-aryl-N'-benzoylthioureas. rsc.org

A series of N-alkyl nitrobenzamides have been synthesized using a standard approach where an acid chloride (like 3,5-dinitrobenzoyl chloride) is reacted with an N-alkyl amine in the presence of triethylamine in a solvent like dichloromethane. pearson.com This highlights the adaptability of the method for creating various nitrobenzamide derivatives.

Thiourea Scaffold Synthesis:

The most common method for preparing thiourea derivatives involves the reaction of an amine with an isothiocyanate. researchgate.netthermofisher.com This reaction is typically a straightforward addition reaction. For a thiourea analog of this compound, one could react 3-morpholinopropan-1-amine with a suitable aryl isothiocyanate, or conversely, react an amine with 3-morpholinopropyl isothiocyanate. researchgate.netnih.gov The reaction conditions, particularly pH, can be crucial; the reaction with an amine to form a thiourea is favored in alkaline conditions (pH 9-11). researchgate.net

A general and facile one-pot protocol for preparing a broad range of alkyl and aryl isothiocyanates from their corresponding primary amines using carbon disulfide and cyanuric acid as a desulfurylation reagent has been developed, which can then be used to synthesize thioureas. nih.gov Another approach involves the reaction of N-thiocarbamoyl benzotriazoles with amines in the solid state to produce symmetrical aromatic thioureas in high yields. nih.gov

The synthesis of new N-acyl thiourea derivatives can be achieved by the condensation of an acid chloride with ammonium (B1175870) thiocyanate (B1210189) to form an isothiocyanate in situ, which then reacts with a primary amine. researchgate.net

Table 1: Examples of Benzamide and Thiourea Synthesis Methodologies

Scaffold TypeReactantsKey Reagents/ConditionsProduct TypeReference
BenzamidePrimary amine and benzoyl chlorideBase (e.g., NaOH, triethylamine)Benzamide vedantu.com
BenzamideMorpholine and benzoyl chlorideTriethylamine, dichloromethaneBenzoyl morpholine chemspider.com
BenzamideN-Alkyl amine and 3,5-dinitrobenzoyl chlorideTriethylamine, dichloromethaneN-Alkyl dinitrobenzamide pearson.com
ThioureaAmine and isothiocyanateAlkaline pH (9-11)Thiourea researchgate.net
ThioureaPrimary amine and carbon disulfideCyanuric acid (desulfurylation)Isothiocyanate (intermediate for thiourea) nih.gov
ThioureaAcid chloride, ammonium thiocyanate, and primary amineAcetone, refluxN-Acyl thiourea researchgate.net

Green Chemistry Approaches in this compound Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of amides and thioureas to develop more environmentally friendly and efficient processes. These approaches focus on reducing waste, avoiding hazardous solvents and reagents, and improving energy efficiency.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. mdpi.com The synthesis of various N-substituted benzamide and thiourea derivatives has been successfully achieved using microwave assistance. For instance, the synthesis of N-(3-chloro-2-oxo-4-arylazetidin-1-yl)-4-nitrobenzamide derivatives was accomplished by condensing 4-nitrobenzohydrazide (B182513) with aryl aldehydes in DMSO under microwave irradiation. rsc.org Similarly, a series of 4-nitrocinnamide analogues were synthesized via microwave irradiation of α-Benzamido-(4-nitro)-cinnamahydrazide with various aldehydes. mdpi.com The decomposition of benzoylthioureas to N-substituted benzamides and thiobenzamides has also been reported under solvent-free microwave irradiation using an iodine-alumina catalyst. rsc.org

Solvent-Free and Alternative Solvent Approaches:

Eliminating volatile organic solvents is a key goal of green chemistry. Mechanochemistry, which involves reactions conducted by grinding or milling solids together, offers a solvent-free alternative for amide and thiourea synthesis. nih.gov For example, the eco-friendly mechanosynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide was achieved by reacting 2,2-diphenylethan-1-amine with 4-nitrobenzoyl chloride in a shaker-type ball mill. researchgate.net

The use of greener, less toxic, and biodegradable solvents is another important strategy. A general and efficient green method for the preparation of nitro N,N'-diaryl thioureas has been developed using cyrene, a bio-based solvent, as an alternative to tetrahydrofuran (B95107) (THF), with reactions proceeding in almost quantitative yields. researchgate.net Deep eutectic solvents (DES) have also been employed as both a green catalyst and reaction medium for the synthesis of monosubstituted thioureas and ureas. chemspider.com

Catalytic and Atom-Economical Methods:

The development of catalytic methods for amide bond formation that avoid the use of stoichiometric activating agents is a significant area of research in green chemistry. For instance, the direct synthesis of primary amides from carboxylic acids and aqueous ammonia (B1221849) has been achieved using a diboronic acid anhydride (B1165640) catalyst. nih.gov

For thiourea synthesis, a green method involves the reaction of nitrobenzene (B124822) derivatives with phenyl isocyanate using nickel nanoparticles immobilized on a metal-organic framework (MOF) as a recyclable catalyst. chemicalbook.com Another green approach for synthesizing thiourea derivatives uses water as a solvent and phenoxysulfonyl chloride with a primary amine, offering advantages of low toxicity and easy purification. prepchem.com

Table 2: Green Chemistry Approaches in Amide and Thiourea Synthesis

Green ApproachMethodologyKey FeaturesExample ApplicationReference
Microwave-AssistedMicrowave irradiation of reactantsReduced reaction times, higher yieldsSynthesis of 4-nitrobenzamide (B147303) and 4-nitrocinnamide derivatives mdpi.comrsc.org
Solvent-FreeMechanochemistry (Ball Milling)Eliminates volatile organic solventsSynthesis of N-(2,2-diphenylethyl)-4-nitrobenzamide researchgate.net
Alternative SolventsUse of green solvents like Cyrene or Deep Eutectic Solvents (DES)Reduced toxicity, biodegradability, recyclabilitySynthesis of nitro N,N'-diaryl thioureas researchgate.net
CatalysisUse of recyclable or non-toxic catalystsImproved atom economy, reduced wasteNi-nanoparticle catalyzed synthesis of thioureas from nitrobenzenes chemicalbook.com
Aqueous SynthesisUsing water as the reaction solventEnvironmentally benign, safeSynthesis of thiourea derivatives from phenoxysulfonyl chloride and amines prepchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the determination of molecular structure in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule. For this compound, both proton (¹H) and carbon-13 (¹³C) NMR studies are essential for a complete structural assignment.

Proton (¹H) NMR Analysis

Proton NMR spectroscopy reveals the number of different types of protons and their neighboring environments. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the aromatic protons of the 4-nitrobenzoyl group, the aliphatic protons of the propyl chain, and the protons of the morpholine ring are expected.

The aromatic region of the spectrum is characterized by two doublets, a result of the para-substitution on the benzene (B151609) ring. The protons ortho to the electron-withdrawing nitro group are expected to be deshielded and resonate at a lower field (higher ppm) compared to the protons ortho to the amide group. Based on data for similar 4-nitrobenzamide structures, these signals would likely appear around 8.3-8.4 ppm and 8.0-8.1 ppm. vscht.cznih.gov

The protons of the propyl chain exhibit characteristic multiplets. The methylene (B1212753) group attached to the amide nitrogen (N-CH₂) would be deshielded and is expected to appear as a triplet or a more complex multiplet due to coupling with the adjacent methylene group and the amide proton. The central methylene group of the propyl chain (-CH₂-) would show a multiplet, and the methylene group adjacent to the morpholine nitrogen (-CH₂-N) would also present as a triplet.

The morpholine ring protons typically show two distinct multiplets. The protons on the carbons adjacent to the oxygen atom (O-(CH₂)₂) are more deshielded and appear at a lower field compared to the protons on the carbons adjacent to the nitrogen atom (N-(CH₂)₂).

Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity
Aromatic H (ortho to NO₂)~ 8.35d
Aromatic H (ortho to C=O)~ 8.10d
Amide N-H~ 8.90t
Propyl N-CH₂~ 3.55m
Propyl -CH₂-~ 1.80m
Propyl -CH₂-N(morpholine)~ 2.45t
Morpholine O-(CH₂)₂~ 3.70t
Morpholine N-(CH₂)₂~ 2.40t

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR spectroscopy provides information on the carbon framework of the molecule. Each unique carbon atom gives a distinct signal, allowing for a complete carbon count and assignment.

In the ¹³C NMR spectrum of this compound, the carbonyl carbon of the amide is expected to resonate at a low field, typically around 165 ppm. vscht.cz The aromatic carbons will show four distinct signals due to the para-substitution. The carbon bearing the nitro group and the carbon bearing the carbonyl group are quaternary and will have lower intensities. The carbon attached to the nitro group is expected around 149 ppm, while the ipso-carbon of the carbonyl group would be near 140 ppm. The other two aromatic carbons would appear in the 124-130 ppm range. vscht.cz

The aliphatic carbons of the propyl chain and the morpholine ring will resonate at higher fields. The carbons of the morpholine ring adjacent to the oxygen will be the most deshielded of the aliphatic carbons, followed by the carbons adjacent to the nitrogen.

Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carbonyl C=O~ 165.1
Aromatic C-NO₂~ 149.4
Aromatic C-C=O~ 140.6
Aromatic CH (ortho to NO₂)~ 129.0
Aromatic CH (ortho to C=O)~ 124.0
Propyl N-CH₂~ 39.0
Propyl -CH₂-~ 26.0
Propyl -CH₂-N(morpholine)~ 57.0
Morpholine O-CH₂~ 66.8
Morpholine N-CH₂~ 53.5

Note: Predicted values are based on data from analogous structures and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The molecular formula for this compound is C₁₄H₁₉N₃O₄, which corresponds to a molecular weight of 293.32 g/mol . In electrospray ionization (ESI) mass spectrometry, the compound is expected to be observed as the protonated molecule [M+H]⁺ at m/z 294.1.

The fragmentation of this compound upon collision-induced dissociation would likely proceed through several key pathways. A common fragmentation for amides is the cleavage of the amide bond. This would lead to the formation of the 4-nitrobenzoyl cation at m/z 150 and the (3-morpholinopropyl)amine radical cation. Another characteristic fragmentation would be the loss of the morpholine ring or parts of the propyl chain.

Predicted Mass Spectrometry Fragments

m/z Proposed Fragment
294.1[M+H]⁺
150.0[4-nitrobenzoyl]⁺
144.1[3-morpholinopropylamine]⁺
100.1[morpholinomethyl]⁺
86.1[morpholine]⁺

Note: Fragmentation patterns can be complex and are dependent on the ionization method and collision energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, nitro, and morpholine functional groups.

The N-H stretching vibration of the secondary amide is anticipated to appear as a sharp band around 3300 cm⁻¹. The carbonyl (C=O) stretching of the amide group will be a strong, sharp absorption in the region of 1640-1680 cm⁻¹. The N-H bending vibration is typically observed around 1550 cm⁻¹.

The nitro group (NO₂) will exhibit two characteristic stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1345-1385 cm⁻¹. The C-O-C stretching of the morpholine ether linkage will give rise to a strong band in the 1115-1140 cm⁻¹ region. vscht.cz Aliphatic C-H stretching vibrations will be observed just below 3000 cm⁻¹.

Characteristic IR Absorption Bands

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Amide N-HStretch~ 3300
Amide C=OStretch~ 1650
Amide N-HBend~ 1550
Nitro NO₂Asymmetric Stretch~ 1540
Nitro NO₂Symmetric Stretch~ 1350
Morpholine C-O-CStretch~ 1120
Aromatic C-HStretch> 3000
Aliphatic C-HStretch< 3000

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The 4-nitrobenzamide chromophore is expected to dominate the UV-Vis spectrum of this compound. Similar N-substituted 4-nitrobenzamides exhibit strong absorption bands in the UV region. For instance, N-(3-chlorophenethyl)-4-nitrobenzamide shows absorption maxima at 239 nm and 290 nm in methanol. vscht.cz Similarly, N-(2,2-diphenylethyl)-4-nitrobenzamide displays maxima at 239 nm and 289 nm in the same solvent. nih.gov These absorptions are attributed to π → π* transitions within the aromatic system conjugated with the nitro and carbonyl groups. It is anticipated that this compound will have a similar UV-Vis absorption profile.

Predicted UV-Vis Absorption Maxima (λmax)

Solvent Predicted λmax (nm) Transition
Methanol~ 240 and ~ 290π → π*

X-Ray Crystallography for Solid-State Structural Analysis

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

The crystal lattice of this compound is expected to be dominated by a network of hydrogen bonds, primarily driven by the amide (N-H) and nitro (NO₂) groups, with significant contributions from the morpholine ring.

The most prominent interaction is anticipated to be the formation of hydrogen-bonded chains or dimers involving the amide group. In many benzamide derivatives, the amide N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to strong N-H···O interactions. mdpi.commdpi.com This often results in the formation of a centrosymmetric dimer, a common supramolecular synthon in amide-containing crystals.

Furthermore, the highly polar nitro group is a potent hydrogen bond acceptor. The oxygen atoms of the nitro group can readily participate in weaker C-H···O interactions with hydrogen atoms from the propyl chain, the morpholine ring, or the aromatic ring. Studies on para-substituted nitrobenzene derivatives have shown that the orientation of the nitro group is often influenced by such intermolecular contacts within the crystal lattice. mdpi.com

The morpholine moiety introduces additional possibilities for intermolecular connections. While the morpholine nitrogen is tertiary and thus not a hydrogen bond donor, its oxygen atom can act as a weak hydrogen bond acceptor for C-H donors. researchgate.net More significantly, the protonated form of morpholine, if present (as in a salt), would be a strong N-H donor. nih.gov In the neutral base form of this compound, the morpholine ring primarily influences packing through van der Waals forces and potential weak C-H···O interactions.

A summary of anticipated hydrogen bonds is presented in Table 1.

Table 1: Predicted Hydrogen Bond Interactions in Crystalline this compound

Donor (D)Hydrogen (H)Acceptor (A)D-H···A Interaction TypeExpected Distance (D···A, Å)Expected Angle (D-H···A, °)
N (amide)HO (carbonyl)Strong, intermolecular2.8 - 3.1160 - 180
C (propyl)HO (nitro)Weak, intermolecular3.1 - 3.5130 - 160
C (aromatic)HO (nitro)Weak, intermolecular3.1 - 3.5130 - 160
C (morpholine)HO (nitro)Weak, intermolecular3.2 - 3.6120 - 150
C (morpholine)HO (morpholine)Very weak, intermolecular3.3 - 3.7110 - 140

Conformational Analysis in the Crystalline State

The conformation of this compound in the solid state is a result of minimizing steric hindrance while maximizing favorable intermolecular interactions. The molecule possesses several rotatable bonds, leading to a range of possible conformations.

Morpholine Ring: The morpholine ring is expected to adopt a stable chair conformation, as is typical for this heterocyclic system in the crystalline state. iucr.orgresearchgate.net

Propyl Linker: The three-carbon chain provides significant conformational flexibility. The torsion angles around the C-C bonds will likely adopt staggered conformations (anti or gauche) to minimize steric strain. The specific conformation will be heavily influenced by the need to position the bulkier morpholine and benzamide groups to optimize crystal packing.

Amide Bond: The amide linkage (C-N) generally exhibits a high degree of planar character due to resonance. A trans conformation across the amide bond is overwhelmingly favored energetically and is the expected conformation in the crystal structure.

Nitrobenzene Moiety: The nitro group is a strong resonance-withdrawing group. While it favors coplanarity with the benzene ring for maximal resonance stabilization, steric clashes and packing forces in the crystal can lead to a slight twist of the nitro group out of the aromatic plane. mdpi.com The degree of this twist is often a delicate balance between electronic effects and intermolecular interactions.

Table 2: Key Torsional Angles Defining the Conformation of this compound

Torsion AngleDescriptionExpected Value (°) in Crystalline State
O=C-N-HAmide Bond Conformation~180 (trans)
C(aromatic)-C(carbonyl)-N-C(propyl)Orientation of Propyl ChainVariable, influenced by packing
C(carbonyl)-N-C-C (propyl chain)Propyl Chain Conformation~180 (anti) or ±60 (gauche)
N-C-C-C (propyl chain)Propyl Chain Conformation~180 (anti) or ±60 (gauche)
C-C-C-N(morpholine)Orientation of Morpholine RingVariable, influenced by packing
C(aromatic)-C(aromatic)-N-O(nitro)Nitro Group Twist0 - 20

Lack of Publicly Available Research Data for this compound Computational Studies

Following a comprehensive and targeted search for scholarly articles and research data, it has been determined that there is no publicly available scientific literature detailing the specific computational and theoretical chemistry studies for the compound “this compound” as requested.

The investigation sought to find research pertaining to:

Density Functional Theory (DFT) Calculations: Including geometry optimization, electronic structure analysis, prediction of spectroscopic parameters (NMR, vibrational frequencies), and analysis of molecular orbitals and reactivity indices.

Molecular Docking and Ligand-Protein Interaction Modeling: Including predictions of binding modes and affinities with biological targets, and any homology modeling performed for target protein structure prediction.

While general methodologies for DFT calculations and molecular docking are well-documented, and studies on analogous nitrobenzamide derivatives exist, no specific application of these computational methods to this compound has been published in the accessible scientific domain. Therefore, the generation of a scientifically accurate article adhering to the requested detailed outline is not possible at this time.

Computational and Theoretical Chemistry Studies

Molecular Docking and Ligand-Protein Interaction Modeling

Computational Validation of In Vitro Observations

Molecular Dynamics Simulations for Conformational Sampling and Stability

To date, dedicated molecular dynamics (MD) simulations focusing on the conformational sampling and stability of N-(3-Morpholinopropyl)-4-nitrobenzamide have not been reported in peer-reviewed literature. MD simulations would provide significant insights into the dynamic behavior of the molecule, exploring its accessible conformations in various solvent environments and identifying the most stable energetic states. This information is crucial for understanding its interaction with biological targets. For similar classes of compounds, MD simulations have been used to assess the stability of ligand-protein complexes and to refine docking poses.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Approaches

Comprehensive Quantitative Structure-Activity Relationship (QSAR) and cheminformatics studies specifically centered on this compound are not currently available. QSAR models are instrumental in correlating the structural features of a series of compounds with their biological activities, thereby guiding the design of more potent analogues.

Descriptor Calculation and Model Development

There are no published QSAR studies where molecular descriptors for this compound have been calculated and used to develop a predictive model. The development of a robust QSAR model would require a dataset of structurally related compounds with corresponding biological activity data. Descriptors encompassing electronic, steric, and hydrophobic properties would then be calculated to establish a mathematical relationship with the observed activity.

Predictive Modeling for Biological Interactions

In the absence of dedicated QSAR studies, there are no specific predictive models for the biological interactions of this compound. The development of such models would be a critical step in the rational design of new derivatives with potentially enhanced activity profiles. These models could predict the biological response of novel, unsynthesized compounds, thereby prioritizing synthetic efforts.

Structure Activity Relationship Sar Investigations and Analog Design

Design Principles for Modifying the Benzamide (B126) Core

The benzamide core is a fundamental pharmacophore in numerous biologically active compounds, including inhibitors of enzymes like poly(ADP-ribose) polymerase (PARP). nih.gov The design principles for modifying this core are centered around optimizing its interaction with the target protein. Key to the activity of many benzamide-based inhibitors is the carboxamide group, which often forms critical hydrogen bonds with amino acid residues in the binding site of the target enzyme. nih.govresearchgate.net For instance, in PARP-1 inhibitors, the amide protons can form hydrogen bonds with residues such as Gly863 and Ser904. nih.gov

Modifications to the benzamide core often involve the introduction of various substituents to the aromatic ring to enhance binding affinity and selectivity. An electron-rich aromatic system is generally favored for potent inhibition in certain target classes. nih.gov The rigidity and orientation of the carboxamide group relative to the aromatic ring are also crucial design considerations. Constraining the carbonyl group in an anti conformation with respect to the adjacent bond in the aromatic ring has been shown to markedly improve inhibitory activity in some cases. nih.gov Furthermore, the design of benzamide-based histone deacetylase (HDAC) inhibitors has shown that incorporating bulky aromatic groups can lead to selectivity for certain HDAC isoforms by interacting with specific subpockets in the enzyme's active site. nih.gov

Impact of Morpholine (B109124) Ring Substitutions on Activity

The morpholine ring is a privileged scaffold in medicinal chemistry, often incorporated into drug candidates to improve their pharmacological profiles, including potency and pharmacokinetic properties. nih.govnih.gov The weak basicity of the nitrogen atom and the presence of the oxygen atom give the morpholine ring a unique profile of polarity and conformational flexibility, allowing for both hydrophilic and lipophilic interactions. nih.gov

In the context of N-(3-Morpholinopropyl)-4-nitrobenzamide, substitutions on the morpholine ring can significantly impact biological activity. SAR studies on various morpholine-containing compounds have shown that even minor modifications can lead to substantial changes in potency. For instance, in a series of morpholine-based aryl sulfonamides, replacing a piperidine (B6355638) ring with a morpholine core initially reduced activity, but this was restored by optimizing the linker connecting it to the rest of the molecule. nih.gov

In other studies, the introduction of substituents on the morpholine ring itself has been explored. For example, alkyl substitutions at the C-3 position of the morpholine ring have been shown to increase anticancer activity in certain contexts. jocpr.com The design of bridged morpholine moieties has also been a successful strategy, as these can penetrate deeper into the binding pockets of target enzymes like mTOR, leading to enhanced potency and selectivity. jocpr.com The ability of the morpholine oxygen to act as a hydrogen bond acceptor is another key feature that can be exploited in drug design. nih.gov

Role of the Propyl Linker in Molecular Recognition

Studies on various classes of inhibitors have demonstrated the importance of linker length. For example, in one study, varying the linker length separating a thienopyridine core from a phenyl ring was shown to be a critical factor in optimizing the anti-proliferative activity of the compounds. nih.gov However, the impact of linker length is not always linear. In an investigation of derivatives of the gankyrin inhibitor cjoc42, replacing the propyl linker with an ethyl or butyl linker did not significantly affect anti-proliferative activity, suggesting that for some scaffolds, a certain degree of flexibility in linker length is tolerated. nih.gov In contrast, another study on the same target found that while varying alkyl linker lengths had a minor impact, the combination of linker modification with other structural changes did lead to improved activity. nih.gov

The nature of the linker itself is also a target for modification. Replacing a simple alkyl chain with a more rigid or functionalized linker can introduce new interaction points or constrain the molecule into a more active conformation. The optimal linker length and composition are therefore highly dependent on the specific target and the binding pocket architecture.

Influence of the Nitro Group and Other Aromatic Substituents on Electronic and Steric Properties

The nitro group on the benzamide ring of this compound has a profound influence on the molecule's electronic properties. As a strong electron-withdrawing group, the nitro group deactivates the aromatic ring towards electrophilic substitution and alters the charge distribution of the entire benzamide moiety. researchgate.netyoutube.com This electron-withdrawing effect, mediated by resonance, can enhance interactions with nucleophilic sites within a protein's binding pocket, potentially leading to inhibitory activity. mdpi.com The presence of a nitro group has been shown to be crucial for the biological activity of numerous compounds, including those with antimicrobial and anticancer properties. researchgate.net

The position of the nitro group and the presence of other substituents on the aromatic ring dictate the steric and electronic landscape of the molecule, which in turn affects its biological activity. khanacademy.org For instance, in a series of 4-substituted-3-nitrobenzamide derivatives, the nature of the substituent at the 4-position significantly influenced their anti-tumor activity. nih.gov Similarly, in a study of xanthine (B1682287) oxidase inhibitors based on a 4-(isopentyloxy)-3-nitrobenzamide scaffold, systematic SAR studies revealed that specific substitutions led to a significant improvement in potency. nih.gov

The interplay between different substituents is also a key factor. The directing effects of multiple substituents on an aromatic ring determine the preferred sites for further modification and interaction. youtube.comyoutube.com Steric hindrance from bulky substituents can also play a major role, either by preventing optimal binding or by forcing the molecule into a more favorable conformation. youtube.commdpi.com The polar influence of a substituent, especially in the ortho position to the point of reaction, can often predominate over its steric effects. rsc.org

Strategic Modifications for Target Specificity Enhancement

Enhancing the target specificity of a lead compound like this compound is a primary goal of medicinal chemistry to minimize off-target effects and improve the therapeutic index. Strategic modifications are designed to exploit subtle differences in the binding sites of the intended target versus other related proteins.

One common strategy is the isosteric replacement of key functional groups. For example, in the design of PARP-1 inhibitors, a pyridopyridazinone scaffold was successfully used as an isostere for the phthalazine (B143731) nucleus of the drug Olaparib, leading to compounds with comparable potency. nih.gov Another approach involves the hybridization of privileged scaffolds to combine the beneficial properties of different molecular fragments. mdpi.com

Modifying the "tail" part of the molecule, which for this compound would be the morpholinopropyl group, is another effective strategy. By altering the substituents on the morpholine ring or changing the length and nature of the propyl linker, it is possible to probe for specific interactions in the outer regions of the binding pocket. nih.govnih.gov For instance, the introduction of a morpholine ring in one series of compounds led to an improvement in both potency and selectivity. nih.gov

Mechanistic Studies of Biological Interactions Pre Clinical and in Vitro Focus

Exploration of Molecular Targets and Pathways

N-(3-Morpholinopropyl)-4-nitrobenzamide has been synthesized in the context of research aimed at discovering inhibitors for essential plasmodial kinases, which are crucial for the survival of the malaria parasite. Specifically, its synthesis was part of a broader study that identified dual inhibitors of Plasmodium falciparum glycogen (B147801) synthase kinase-3 (PfGSK3) and protein kinase 6 (PfPK6). These two kinases are considered important targets for new antimalarial drugs because they are essential for the parasite's proliferation during the asexual blood stage.

While this compound itself was synthesized, the primary focus of the research shifted to other derivative compounds. For instance, the study highlighted compounds like 23d and 23e , which emerged from further chemical modifications, as potent dual inhibitors of PfGSK3 and PfPK6. The enthusiasm for such dual inhibitors stems from the potential to reduce the likelihood of the parasite developing drug resistance. However, specific kinase inhibition data for this compound was not reported in this key study, as it served as a precursor or intermediate compound in the development of the more complex, potent inhibitors that were the focus of the final analysis.

General kinase profiling of related benzamide (B126) structures shows that this class of compounds can interact with a variety of kinases. For example, other ortho-substituted N-phenylbenzamides have been shown to affect members of the Src family of kinases (SFK). This suggests a potential, though unconfirmed, for this compound to interact with kinase targets. Large-scale kinase profiling is a common method to identify the targets and off-targets of kinase inhibitors.

The interaction of this compound with DNA has not been specifically detailed in available research. However, studies on structurally related N-substituted benzamides provide insights into potential mechanisms. Some benzamides can inhibit the activation of NF-κB, a protein complex that plays a key role in regulating immune responses and cell survival. This inhibition occurs by preventing the breakdown of IκBα, a regulatory protein that sequesters NF-κB in the cytoplasm, thereby blocking its translocation to the nucleus where it would activate gene expression. This mechanism does not involve direct binding to DNA but rather an interaction with proteins in the NF-κB signaling pathway.

Additionally, the nitroaromatic group present in the compound is a known pharmacophore that can be metabolically activated. The nitro group can be reduced within cells to form reactive intermediates like nitroso derivatives. These intermediates can then interact with cellular biomolecules. For example, the related compound 4-iodo-3-nitrosobenzamide (B12559498) has been shown to inactivate the enzyme poly(ADP-ribose) polymerase (PARP) by causing zinc ejection from its zinc finger domain.

Specific enzyme inhibition constants (such as IC₅₀ or Kᵢ) for this compound are not available in the published literature. Enzyme assays are critical for quantifying the potency of an inhibitor against its target.

In the study that synthesized this compound, inhibition constants were determined for its derivatives. The following table shows the reported IC₅₀ values for related dual PfGSK3/PfPK6 inhibitors against the target enzymes.

CompoundPfGSK3 IC₅₀ (nM)PfPK6 IC₅₀ (nM)
23d 17211
23e 978

Mechanisms of Action within Cellular Models (In Vitro)

There is no specific information available regarding the cellular uptake or subcellular localization of this compound. The morpholine (B109124) group is a common feature in medicinal chemistry and is often included in drug design to improve physicochemical properties such as aqueous solubility, which can influence cellular uptake.

While direct studies on this compound are lacking, the broader class of N-substituted benzamides has been shown to induce apoptosis, or programmed cell death, in cancer cell lines. Research indicates that the induction of apoptosis by some benzamides is a mechanism separate from their ability to inhibit NF-κB. The specific chemical substitutions on the benzamide ring are critical for determining the compound's ability to trigger this apoptotic response.

The presence of a nitro group on the benzamide ring is also significant. Nitro-substituted compounds are known to be capable of inducing apoptosis. The mechanism can involve the generation of reactive oxygen species (ROS), which in turn can activate the caspase cascade, a family of proteases that execute the process of apoptosis. For example, some nitro-substituted compounds have been observed to cause cell death that correlates with the intracellular reduction of the nitro group to a reactive nitroso intermediate, which then triggers the apoptotic pathway.

Hypoxia-Activated Prodrug (HAP) Mechanisms

The central paradigm of a hypoxia-activated prodrug is its selective conversion to a cytotoxic agent under the low-oxygen conditions characteristic of solid tumors. This selectivity is achieved by exploiting the unique biochemical environment of hypoxic cells.

This compound, as a nitroaromatic compound, is designed to be relatively inert and non-toxic in its parent form. Its activation is contingent upon the reduction of the nitro group (NO₂). In well-oxygenated (normoxic) tissues, any initial one-electron reduction of the nitro group is rapidly reversed by molecular oxygen, which re-oxidizes the resulting radical anion back to the parent compound. This "futile cycling" prevents the formation of the active cytotoxic species.

Conversely, in the oxygen-deficient environment of a hypoxic tumor, the reduced radical anion can undergo further reduction steps. This multi-electron reduction process ultimately leads to the formation of highly reactive species, such as nitroso, hydroxylamine, and amine metabolites. mdpi.com These reduced forms are electronically distinct from the parent nitro group, triggering a conformational or electronic cascade that unmasks the cytotoxic effector, leading to cell death. This process of selective activation in low-oxygen conditions is the cornerstone of its intended therapeutic action. nih.gov

The bioreductive activation of nitroaromatic prodrugs is catalyzed by a variety of cellular reductase enzymes that are often overexpressed or highly active in hypoxic tumor cells. While the specific reductases responsible for the metabolism of this compound have not been empirically identified in available literature, the primary candidates belong to the family of one- and two-electron reductases.

Key enzymes implicated in the activation of other nitroaromatic prodrugs include:

NAD(P)H:Cytochrome P450 reductases (POR): These are prominent one-electron reductases found in the endoplasmic reticulum.

Xanthine (B1682287) oxidase: Another one-electron reductase.

DT-diaphorase (NQO1): A two-electron reductase that can also participate in the activation cascade.

The specific enzymatic profile of a given tumor type would likely influence the efficiency of the prodrug's activation. The general mechanism involves the transfer of electrons from cellular reducing equivalents like NAD(P)H to the nitro group of the prodrug, a process that is significantly favored under hypoxic conditions.

Pharmacological Target Validation in Preclinical Models (Methodological Aspects)

Validating the pharmacological target of a compound like this compound in preclinical models is a critical step to establish its mechanism of action and therapeutic potential. This process involves a series of in vitro and in vivo experiments designed to confirm that the compound engages its intended target and elicits the expected biological response.

The methodological approach for validating a hypoxia-activated prodrug typically includes:

In Vitro Hypoxia-Selectivity Assays: Cancer cell lines are cultured under both normoxic (standard atmospheric oxygen) and hypoxic (low oxygen, typically <1% O₂) conditions. The cytotoxicity of the compound is then assessed in both environments. A successful HAP will demonstrate significantly greater potency (a lower IC₅₀ value) under hypoxic conditions.

Clonogenic Survival Assays: These assays provide a more rigorous assessment of a drug's cell-killing ability by measuring the capacity of single cells to proliferate and form colonies after treatment. This helps to determine the long-term efficacy of the cytotoxic metabolite.

Reductase-Specific Cell Lines: To identify the key activating enzymes, cell lines can be genetically engineered to overexpress or lack specific reductases. By comparing the compound's activity in these modified cell lines to that in wild-type cells, the contribution of individual reductases to the prodrug's activation can be determined.

Biomarker Analysis: The validation process also involves monitoring biomarkers of target engagement and downstream effects. For a HAP, this could include measuring the levels of the reduced metabolites in hypoxic cells or assessing the extent of DNA damage if the active form is a DNA-alkylating agent.

In Vivo Tumor Models: The ultimate preclinical validation comes from studies in animal models bearing tumors. These studies aim to demonstrate that the prodrug can selectively target and inhibit the growth of hypoxic tumor regions in a living organism. This often involves comparing the efficacy of the HAP in tumors with varying degrees of hypoxia.

The table below summarizes the key methodological aspects used in the preclinical validation of hypoxia-activated prodrugs.

Methodological Aspect Purpose Key Metrics
In Vitro Cytotoxicity To confirm hypoxia-selective killing of cancer cells.IC₅₀ (Normoxia vs. Hypoxia)
Clonogenic Assays To assess long-term cell killing efficacy.Surviving Fraction
Reductase Profiling To identify the specific enzymes responsible for prodrug activation.Differential sensitivity in engineered cell lines.
Biomarker Studies To confirm target engagement and mechanism of action.Metabolite levels, DNA adducts, apoptosis markers.
In Vivo Efficacy To evaluate anti-tumor activity in a physiological context.Tumor growth inhibition, survival analysis.

Advanced Applications in Chemical Biology Research

Development of Chemical Probes for Target Identification

The identification of molecular targets for bioactive compounds is a foundational step in understanding their mechanisms of action and therapeutic potential. nih.gov N-(3-Morpholinopropyl)-4-nitrobenzamide serves as a promising scaffold for the design of chemical probes, particularly photoaffinity probes, for unbiased target discovery. nih.gov

A chemical probe requires three key features: a recognition element, a reactive group, and a reporter tag. In this context, the this compound structure itself can act as the recognition element, guiding the probe to its biological target. To convert this scaffold into a photoaffinity probe, it can be chemically modified to include a photoreactive group, such as a diazirine, and a reporter tag, like an alkyne or azide (B81097) group for click chemistry. nih.gov

The synthesis strategy would involve modifying the parent compound, for instance, by functionalizing the benzene (B151609) ring or the morpholine (B109124) unit. The nitro group itself, while not a photoreactive group for covalent crosslinking in this context, is a strong electronic feature that influences binding. A diazirine group, which can be activated by UV light to form a highly reactive carbene that covalently binds to nearby proteins, is an ideal addition. nih.gov The alkyne tag allows for the subsequent attachment of a fluorescent dye or biotin (B1667282) via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, enabling visualization and isolation of the target protein. nih.gov

Table 1: Potential Modifications for a Photoaffinity Probe based on this compound

Modification SiteGroup to AddFunctionResearch Goal
Benzene RingDiazirinePhoto-crosslinkingCovalently link to target protein upon UV irradiation.
Morpholine MoietyAlkyne or AzideReporter HandleAttach reporter molecules (e.g., fluorophores, biotin) for detection and purification.
Propyl Linker(Unmodified)SpacerProvides flexibility and optimal positioning of functional groups.

This chemoproteomics strategy allows for the identification of specific protein targets in a complex cellular environment, providing crucial insights into the compound's biological function. nih.gov

Integration into Combinatorial Chemistry Libraries for High-Throughput Screening

Combinatorial chemistry, coupled with high-throughput screening (HTS), has revolutionized drug discovery by enabling the rapid synthesis and evaluation of vast numbers of compounds. nih.govcombichemistry.com The this compound scaffold is an excellent candidate for inclusion in such libraries due to its synthetic tractability and the biological relevance of its constituent parts. nih.govresearchgate.net The morpholine ring is considered a "privileged" structure in medicinal chemistry, frequently appearing in bioactive molecules and improving pharmacokinetic properties. nih.govresearchgate.net

Researchers can generate a focused library of analogues by systematically modifying different parts of the molecule:

The Nitrobenzamide Ring: The position and nature of the substituent on the benzamide (B126) ring can be altered. For example, the nitro group could be moved to other positions or replaced with other electron-withdrawing or electron-donating groups (e.g., cyano, halogen, methoxy) to explore the structure-activity relationship (SAR). nih.gov

The Propyl Linker: The length and rigidity of the alkyl chain connecting the morpholine and benzamide moieties can be varied.

The Morpholine Ring: The morpholine can be replaced with other heterocyclic systems like piperidine (B6355638), piperazine (B1678402), or thiomorpholine (B91149) to probe the impact on binding and solubility.

A series of novel 4-substituted-3-nitrobenzamide derivatives have been synthesized and evaluated for their anti-tumor activities against various cancer cell lines, demonstrating the utility of this chemical class in generating potent compounds. nih.gov Similarly, derivatives of 4-(morpholino-4-yl)-3-nitrobenzohydrazide have been synthesized to create new antimicrobial agents. mdpi.com These studies underscore how the core structure of this compound can be systematically diversified to build libraries for screening against a wide array of biological targets, from cancer cells to microbial pathogens. nih.govmdpi.comnih.gov

Table 2: Example of a Combinatorial Library Design from the this compound Scaffold

Scaffold ComponentR1 (Benzamide Substituent)R2 (Linker)R3 (Heterocycle)
Variation 1 4-NO₂-(CH₂)₃-Morpholine
Variation 2 3-NO₂-(CH₂)₃-Morpholine
Variation 3 4-CN-(CH₂)₃-Morpholine
Variation 4 4-Cl-(CH₂)₄-Morpholine
Variation 5 4-NO₂-(CH₂)₃-Piperazine
Variation 6 4-NO₂-(CH₂)₃-Thiomorpholine

Use in Prodrug Design and Delivery Systems (Mechanism-focused)

Prodrugs are inactive precursors that are converted into active drugs in vivo through enzymatic or chemical reactions. researchgate.net This strategy is often used to overcome poor solubility, low permeability, or to achieve site-specific drug delivery. nih.govnih.gov The this compound structure contains a key feature for a specific type of prodrug design: the nitroaromatic group.

The nitro group can be enzymatically reduced under hypoxic (low oxygen) conditions, which are characteristic of the microenvironment of solid tumors. walshmedicalmedia.com This bioreductive activation is a well-established mechanism for tumor-selective drug delivery. walshmedicalmedia.com In this scenario, this compound or a derivative could be designed as a hypoxia-activated prodrug.

The mechanism proceeds as follows:

Selective Uptake/Distribution: The prodrug is administered in its inactive, nitro-containing form and distributes throughout the body.

Hypoxic Activation: In the low-oxygen environment of a tumor, intracellular reductases (e.g., cytochrome P450 reductases) reduce the nitro group to generate highly reactive intermediates like nitroso, hydroxylamino, and amino derivatives.

Drug Release or Activation: This reduction can trigger a fragmentation of the molecule, releasing a potent cytotoxic agent, or the reduced form itself could be the active cytotoxic species that damages DNA or other vital cellular components.

This approach, known as Gene-Directed Enzyme Prodrug Therapy (GDEPT) or Virus-Directed Enzyme Prodrug Therapy (VDEPT) when specific enzymes are delivered to the tumor, leverages the unique physiology of cancer cells for targeted therapy. walshmedicalmedia.com For example, the combination of the prodrug CB1954 with the E. coli nitroreductase enzyme is a promising system for cancer treatment. walshmedicalmedia.com The this compound scaffold is well-suited for exploration within this therapeutic paradigm.

Exploration as Ligands for Receptor Binding Studies (In Vitro)

In vitro receptor binding assays are essential for characterizing the interaction between a ligand and its target receptor, providing data on affinity, selectivity, and kinetics. The this compound structure, with its distinct chemical motifs, is suitable for such studies to identify and characterize its potential biological targets.

The morpholine group often enhances aqueous solubility and can form hydrogen bonds, while the nitrobenzamide portion can participate in pi-stacking and other hydrophobic or electrostatic interactions. researchgate.net These features make the compound a candidate ligand for various receptors, enzymes, or other protein targets.

In a typical in vitro binding study, the ability of this compound to displace a known radiolabeled ligand from its receptor would be measured. Such experiments yield key parameters like the half-maximal inhibitory concentration (IC₅₀) or the equilibrium dissociation constant (Kᵢ), which quantify the ligand's binding affinity. Studies on related nitrobenzamide derivatives have evaluated their inhibitory concentration (GI₅₀) against different cell lines, indicating their potential to interact with cellular components and inhibit proliferation. nih.gov For instance, certain 4-substituted-3-nitrobenzamide derivatives showed potent inhibitory activities against cancer cell lines with GI₅₀ values in the low micromolar range. nih.gov

Table 3: Hypothetical In Vitro Binding/Activity Data for this compound Analogues

CompoundTarget/AssayBinding Affinity (Kᵢ, nM)Functional Activity (IC₅₀, µM)
Parent Compound Receptor X1502.5
Analogue 1 (4-CN) Receptor X951.8
Analogue 2 (4-Cl) Receptor X2103.1
Parent Compound Enzyme Y>10,000>50
Analogue 1 (4-CN) Enzyme Y>10,000>50

This data helps to build a structure-activity relationship (SAR), guiding the optimization of the ligand for improved potency and selectivity.

Future Directions and Emerging Research Avenues

Rational Design of Next-Generation Analogues

The rational design of analogues of N-(3-Morpholinopropyl)-4-nitrobenzamide is a key strategy to optimize its potential therapeutic properties. This process involves systematic modifications of its chemical structure to enhance efficacy, selectivity, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this endeavor, providing insights into how specific structural features influence biological activity. nih.govrsc.org

Future research can systematically explore modifications at three key positions: the morpholine (B109124) ring, the propyl linker, and the 4-nitrobenzoyl moiety. For instance, replacing the morpholine with other heterocyclic systems like piperidine (B6355638) or piperazine (B1678402) could modulate the compound's basicity and lipophilicity, potentially impacting its interaction with biological targets and its absorption, distribution, metabolism, and excretion (ADME) properties. mdpi.com Additionally, alterations to the propyl linker, such as changing its length or introducing conformational constraints, could fine-tune the spatial orientation of the terminal groups, leading to improved binding affinity.

On the 4-nitrobenzoyl side, the position and electronic nature of the nitro group are critical. The nitro group is a known pharmacophore in various bioactive compounds, but its presence can also be associated with toxicity. nih.govnih.gov Therefore, designing analogues where the nitro group is replaced by other electron-withdrawing groups, such as a cyano or a trifluoromethyl group, could yield compounds with a better safety profile while retaining or even enhancing biological activity. nih.gov

A hypothetical SAR study could involve the synthesis and evaluation of a library of analogues, as depicted in the table below.

Table 1: Proposed Analogues of this compound for SAR Studies

Compound ID Modification Rationale
Analogue 1a Replacement of morpholine with piperidine To assess the impact of a different heterocyclic ring on activity.
Analogue 1b Shortening of the propyl linker to an ethyl linker To investigate the influence of linker length on target binding.
Analogue 1c Replacement of the 4-nitro group with a 4-cyano group To explore alternative electron-withdrawing groups and potentially reduce toxicity.
Analogue 1d Introduction of a hydroxyl group on the propyl linker To increase hydrophilicity and explore new hydrogen bonding interactions.

Advanced Computational Approaches for Predictive Modeling

Advanced computational methods are indispensable in modern drug discovery for predicting the biological activity and properties of novel compounds, thereby reducing the time and cost of experimental studies. For this compound and its future analogues, several computational techniques can be employed.

Quantitative Structure-Activity Relationship (QSAR) modeling can establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govnih.govplos.orgunair.ac.id By generating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for a set of synthesized analogues and their measured activities, a predictive QSAR model can be developed. nih.govijpsonline.com This model can then be used to estimate the activity of yet-to-be-synthesized analogues, prioritizing the most promising candidates for synthesis.

Pharmacophore modeling is another powerful tool that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for biological activity. nih.govnih.gov A pharmacophore model for this class of compounds could be generated based on the structures of known active molecules with similar scaffolds. This model would serve as a 3D query to screen large virtual compound libraries to identify novel, structurally diverse molecules that are likely to be active.

Molecular docking simulations can predict the binding orientation and affinity of this compound and its analogues within the active site of a specific biological target. While the precise targets of this compound are yet to be fully elucidated, docking studies can be performed on plausible targets based on the known activities of morpholine-containing and nitroaromatic compounds, such as kinases or other enzymes. researchgate.net

Table 2: Computational Approaches for Predictive Modeling

Computational Method Application Expected Outcome
QSAR Predict the activity of unsynthesized analogues. A mathematical equation correlating structural features with biological activity.
Pharmacophore Modeling Identify key structural features for activity and screen for new hits. A 3D model of essential chemical features for virtual screening.
Molecular Docking Predict the binding mode and affinity to a target protein. A visual representation and a scoring of the ligand-protein interaction.

Investigation of Multi-Targeting Strategies

The "one-target, one-drug" paradigm has been increasingly challenged by the complexity of many diseases. Multi-target drugs, which are designed to interact with multiple biological targets simultaneously, can offer improved efficacy and a lower propensity for the development of resistance. benthamscience.comnih.govfigshare.com The scaffold of this compound, containing both a morpholine and a nitrobenzamide moiety, is well-suited for the development of multi-target ligands. sci-hub.se

The morpholine ring is a privileged structure in medicinal chemistry, found in numerous drugs with a wide range of biological activities, including anticancer and anti-inflammatory effects. sci-hub.senih.gov The nitroaromatic group is also a component of various bioactive compounds. nih.govnih.gov Therefore, it is plausible that this compound could be engineered to interact with multiple targets.

A potential strategy would be to design analogues that simultaneously inhibit two or more enzymes involved in a particular disease pathway. For example, in cancer therapy, a single compound that inhibits both a protein kinase and a histone deacetylase could be more effective than a drug that targets only one of these enzymes. The design of such multi-target ligands would involve the careful integration of the pharmacophoric features required for binding to each target within a single molecule.

Development of Novel Assay Systems for Mechanistic Elucidation

To fully understand the therapeutic potential of this compound and its analogues, it is crucial to elucidate their mechanism of action. This requires the development of novel and robust assay systems.

Cell-based assays are essential for evaluating the effects of these compounds in a biologically relevant context. sygnaturediscovery.comeurofinsdiscovery.comaccelevirdx.comnews-medical.net High-content screening (HCS) platforms can be utilized to simultaneously measure multiple cellular parameters, such as cell viability, apoptosis, cell cycle progression, and the activation of specific signaling pathways, upon treatment with the compounds. This can provide a comprehensive picture of the cellular response and help to identify the underlying mechanism.

Target deconvolution is a critical step to identify the specific molecular targets of a bioactive compound. nih.govcreative-biolabs.comcriver.comresearchgate.netresearchgate.net Chemical proteomics approaches, such as affinity chromatography using an immobilized version of the compound or photo-affinity labeling, can be employed to isolate and identify the proteins that directly bind to this compound from cell lysates.

Furthermore, the development of specific biochemical assays for the identified targets will be necessary to confirm the inhibitory activity and to determine key parameters such as the half-maximal inhibitory concentration (IC50).

Q & A

Q. What synthetic methodologies are commonly employed for preparing N-(3-Morpholinopropyl)-4-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

this compound is typically synthesized via amide coupling between 4-nitrobenzoyl chloride and 3-morpholinopropylamine. A standard procedure involves dissolving 3-morpholinopropylamine in dichloromethane, followed by dropwise addition of 4-nitrobenzoyl chloride under inert conditions. Triethylamine is often used as a base to neutralize HCl byproducts. Optimization includes:

  • Solvent selection : Polar aprotic solvents like DMF may enhance reactivity compared to DCM .
  • Stoichiometry : A 1.2:1 molar ratio of acyl chloride to amine improves conversion .
  • Purification : Short-column chromatography on neutral Al₂O₃ yields >90% purity .

Q. How can NMR spectroscopy and mass spectrometry be utilized to confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include:
  • Aromatic protons (δ 8.3–8.4 ppm for nitrobenzamide, AA’BB’ coupling pattern) .
  • Morpholine protons (δ 3.5–3.6 ppm for CH₂-N-morpholine) .
  • Amide proton (δ ~8.95 ppm, broad singlet due to NH coupling) .
    • HR-MS : Molecular ion [M+H]⁺ at m/z 308.12 (calc. 308.15) with fragmentation pathways yielding diagnostic ions (e.g., m/z 150 for nitrobenzylidyne oxonium cation) .

Q. What analytical techniques are suitable for assessing the purity of this compound in synthetic batches?

  • HPLC : Reverse-phase C18 columns with UV detection at 254 nm (retention time ~12–13 min) .
  • TLC : Chloroform/diethyl ether/hexane (6:3:1) with Rf ≈ 0.5 .
  • Melting point : Sharp melting range (147–149°C) indicates high purity .

Advanced Research Questions

Q. How does the nitro group in this compound influence its reactivity in catalytic hydrogenation, and what are the optimal reduction conditions?

The nitro group can be selectively reduced to an amine using Pd/C (10% w/w) and hydrazine monohydrate in ethanol at 60°C. Key considerations:

  • Catalyst loading : 5–10% Pd/C ensures complete reduction without over-reduction of morpholine .
  • Kinetics : Reaction completion in 4–6 hours, monitored via TLC (disappearance of nitrobenzamide spot) .
  • Byproduct management : Excess hydrazine may require quenching with acetone to avoid side reactions .

Q. What strategies can be employed to resolve contradictions in bioactivity data for this compound analogs?

Discrepancies in biological assays (e.g., antitumor vs. neurotropic activity) often arise from:

  • Structural variations : Substitution at the morpholine or nitro positions alters target specificity. For example, chloro-substituted analogs show enhanced kinase inhibition .
  • Assay conditions : pH-dependent solubility (e.g., DMSO vs. aqueous buffers) impacts bioavailability .
  • Validation : Cross-testing in orthogonal assays (e.g., SPR for binding affinity vs. cell viability) clarifies mechanisms .

Q. How can computational modeling guide the design of this compound derivatives with improved pharmacokinetic properties?

  • QSAR studies : Correlate logP values (calculated via Molinspiration) with membrane permeability .
  • Docking simulations : Predict binding to EGFR or neurokinin receptors using AutoDock Vina .
  • Metabolism prediction : CYP3A4 interaction sites identified via Schrödinger’s MetaSite inform metabolic stability .

Q. What experimental approaches are recommended for investigating the degradation pathways of this compound under physiological conditions?

  • Forced degradation studies :
  • Acidic (0.1 M HCl, 40°C): Hydrolysis of the amide bond .
  • Oxidative (3% H₂O₂): Nitro group conversion to nitroso intermediates .
    • LC-MS/MS : Identifies degradation products (e.g., m/z 167 for 4-nitrobenzamidic cation) .
    • Stability protocols : Store at −20°C in amber vials to prevent photodegradation .

Methodological Considerations

Q. How should researchers design crystallization trials to obtain high-quality single crystals of this compound for X-ray diffraction?

  • Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
  • Temperature gradients : Gradual cooling from 50°C to 4°C promotes lattice formation .
  • Data collection : SHELXL refinement with Mo-Kα radiation (λ = 0.71073 Å) resolves morpholine ring conformation .

Q. What are the best practices for reconciling conflicting spectral data (e.g., IR vs. NMR) in characterizing this compound derivatives?

  • Cross-validation : Compare IR amide I/II bands (1650–1550 cm⁻¹) with NMR NH signals .
  • Deuteration : Exchangeable protons (e.g., NH) disappear in D₂O, confirming assignments .
  • Quantum calculations : DFT-predicted IR/NMR spectra (Gaussian 16) validate experimental data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.